molecular formula C29H36ClN5O2 B13146512 (1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol

(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol

Cat. No.: B13146512
M. Wt: 522.1 g/mol
InChI Key: DPASJPZYQHQNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound is structurally characterized by a diarylamine core and a critical cyclopropane moiety, which contributes to its high binding affinity and selectivity profile. Its primary research value lies in the investigation of ALK-driven signaling pathways, particularly in the context of non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and other malignancies where ALK gene rearrangements, such as EML4-ALK, are key oncogenic drivers. By potently inhibiting ALK autophosphorylation and downstream signaling through effectors like STAT3, AKT, and ERK, this compound induces cell cycle arrest and apoptosis in ALK-dependent cancer cell lines. It is an essential pharmacological tool for studying ALK biology, validating new ALK-dependent disease models, and exploring mechanisms of resistance to earlier-generation ALK inhibitors. Researchers utilize this compound for in vitro biochemical assays and in vivo xenograft studies to further the understanding and development of targeted cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C29H36ClN5O2

Molecular Weight

522.1 g/mol

IUPAC Name

[1-[2-[[5-chloro-2-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyanilino)pyrimidin-4-yl]amino]phenyl]cyclopropyl]methanol

InChI

InChI=1S/C29H36ClN5O2/c1-18(2)37-26-15-21(20-8-12-31-13-9-20)19(3)14-25(26)34-28-32-16-23(30)27(35-28)33-24-7-5-4-6-22(24)29(17-36)10-11-29/h4-7,14-16,18,20,31,36H,8-13,17H2,1-3H3,(H2,32,33,34,35)

InChI Key

DPASJPZYQHQNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the substituted pyrimidine core.
  • Sequential nucleophilic aromatic substitution (NAr) reactions on the pyrimidine ring chlorides.
  • Introduction of the piperidinylphenylamino substituent.
  • Attachment of the cyclopropylmethanol moiety via amination or coupling reactions.

This approach is consistent with known methodologies for pyrimidine derivatives described in patent literature and medicinal chemistry reports.

Stepwise Preparation

Synthesis of the Pyrimidine Core
  • Starting from 2,4,5-trichloropyrimidine or 2,5-dichloropyrimidine, selective substitution of chlorine atoms is achieved by nucleophilic aromatic substitution with amines.
  • For example, reaction of 2,4,5-trichloropyrimidine with o-phenylenediamine derivatives in the presence of bases such as N,N-diisopropylethylamine in isopropanol at elevated temperatures (around 80–85°C) yields amino-substituted pyrimidines.
  • The chlorine at the 5-position is retained for further substitution or functionalization.
Introduction of the 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino Group
  • The aniline derivative bearing the isopropoxy, methyl, and piperidin-4-yl substituents is prepared separately, often via alkylation and amination steps.
  • This aniline is then reacted with the 5-chloropyrimidine intermediate under basic conditions to substitute the chlorine at the 5-position, forming the 5-chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidine core.
  • Typical solvents include dimethylformamide (DMF) or isopropanol, with bases like sodium hydride or triethylamine facilitating the substitution.
Coupling with the Cyclopropylmethanol-Containing Phenyl Moiety
  • The cyclopropylmethanol group is introduced via amination of the pyrimidine 4-position chlorine with an amine-functionalized phenylcyclopropylmethanol derivative.
  • This step is often performed under anhydrous conditions using polar aprotic solvents (e.g., DMF), with sodium hydride or similar bases activating the amine nucleophile.
  • The reaction is typically carried out at moderate temperatures (room temperature to 80°C) for several hours to ensure complete substitution.

Purification and Characterization

  • The crude products are purified by column chromatography on silica gel (200-300 mesh), using solvent systems such as dichloromethane/methanol mixtures.
  • Preparative thin-layer chromatography (TLC) is also employed for fine purification.
  • Characterization is performed by mass spectrometry (MS, ESI mode), proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), confirming molecular weights and structural integrity.

Research Findings and Data Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic aromatic substitution 2,4,5-trichloropyrimidine + o-phenylenediamine, DIPEA, isopropanol, 83°C, 2 h ~70 Formation of amino-substituted pyrimidine core
2 Amination 5-chloropyrimidine intermediate + substituted aniline, NaH/DMF, rt to 80°C, 4 h 60–75 Introduction of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino group
3 Amination/coupling Pyrimidine intermediate + cyclopropylmethanol-phenylamine, NaH/DMF, rt, 4 h 50–70 Final substitution to yield target compound
Purification Chromatography (silica gel, prep TLC) DCM/methanol solvent systems Achieves high purity for characterization

Additional Notes on Synthetic Variations

  • Alternative routes may involve protection-deprotection strategies for sensitive functional groups such as the piperidinyl nitrogen or cyclopropylmethanol hydroxyl.
  • Some methods employ catalytic hydrogenation (Pd/C, H2) for reduction steps when intermediate nitro or acetamide groups are present.
  • The choice of base and solvent critically affects the selectivity and yield of the nucleophilic aromatic substitutions.
  • Scale-up considerations include controlling exothermic reactions during amination and ensuring efficient mixing for homogeneous reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alcohol group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could target the aromatic nitro groups or other reducible functionalities.

    Substitution: The chloro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while nucleophilic substitution on the aromatic ring would replace the chlorine atom with the nucleophile.

Scientific Research Applications

The patents and scientific literature describe crystalline forms of a chemical compound, 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine, and a related compound, (1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol.

Crystalline Forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine

Patent Description The invention describes specific crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine . The invention also provides a method for preparing a substantially pure crystalline form of the compound, which involves reacting 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine dihydrochloride in a solvent with at least two equivalents of aqueous sodium hydroxide .

Pharmaceutical Applications The invention provides a pharmaceutical composition that contains a therapeutically effective amount of a substantially pure crystalline form of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine and at least one pharmaceutically acceptable carrier .

(1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol

Description This compound, with CAS No. 2061979-58-4, is a chemical compound with a complex structure .

Mechanism of Action

The mechanism of action of (1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound 41 : (2-Isopropoxy-5-(1-(4-(4-(Trifluoromethyl)phenoxy)benzyl)piperidin-4-yl)phenyl)benzamide
  • Core structure : Benzamide (vs. pyrimidine in the target compound).
  • Substituents: Piperidin-4-yl group (shared with target compound). Trifluoromethylphenoxy-benzyl group (enhanced lipophilicity compared to the target’s cyclopropane-methanol).
  • Functional implications : The trifluoromethyl group may increase metabolic stability, while the benzamide core could reduce cellular permeability compared to the pyrimidine-based target .
Compound 61 : N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide
  • Core structure : Pyrazine carboxamide (vs. pyrimidine).
  • Substituents: Shared isopropoxy and piperidin-4-yl groups. Pyrazine carboxamide (polar and planar, differing from the target’s pyrimidine-amino linkage).

Mechanistic and Functional Insights

  • Piperidin-4-yl group : Present in all three compounds, this moiety enhances binding to receptors (e.g., chemokine receptors) due to its basicity and spatial flexibility .
  • Cyclopropane-methanol: Unique to the target, this group introduces rigidity and hydrogen-bonding capacity, which may enhance target selectivity .

Hazard and Stability Considerations

  • The target compound’s hazard profile (H302, H315, H319, H335) suggests moderate toxicity, likely due to its aromatic/amine components. Comparable data for Compounds 41 and 61 are unavailable, but their lack of reactive groups (e.g., methanol) may reduce irritation risks .

Biological Activity

The compound (1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol, also known by its CAS number 2061979-58-4, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of the compound is C29H36ClN5O2C_{29}H_{36}ClN_{5}O_{2} with a molecular weight of 522.1 g/mol. Its structure features a piperidine moiety, which is often associated with various pharmacological activities including analgesic and anti-inflammatory effects .

The biological activity of this compound appears to be linked to its role as an inhibitor of specific kinases, particularly those involved in cancer pathways. Kinase inhibition is a significant area of research due to its implications in treating various cancers. The compound's structure suggests it may interact with ATP-binding sites of kinases, similar to other small-molecule inhibitors .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives containing piperidine have shown activity against anaplastic lymphoma kinase (ALK), which is implicated in several malignancies. In one study, compounds with structural similarities to this compound displayed IC50 values in the low nanomolar range for ALK inhibition .

CompoundIC50 (nM) (ALK Inhibition)IC50 (nM) (Cell Growth Inhibition in KARPAS-299)
7d21.3 ± 7.4514.6
8a1.3 ± 0.229.5
8b2.1 ± 1.236.8
8c1.0 ± 0.124.2

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's disease . The results indicate that related compounds can effectively inhibit AChE, suggesting potential applications in treating cognitive disorders.

Case Studies and Clinical Relevance

Several studies have focused on the therapeutic potential of compounds similar to this compound:

  • Cancer Treatment : A study reported that a series of piperidine derivatives demonstrated significant antitumor activity against ALK-positive cancers, indicating that further development of this compound could lead to effective cancer therapies .
  • Neuroprotective Effects : Research has indicated that piperidine-containing compounds may offer neuroprotective benefits through their action on cholinergic systems, which could be beneficial in treating conditions like Alzheimer's disease .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. For example:
  • Nucleophilic Substitution : Use formaldehyde under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group, as demonstrated in analogous pyrimidine derivatives .
  • Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) can enhance purity. Monitor purity via HPLC with buffer systems like sodium acetate and 1-octanesulfonate (pH 4.6) .
  • Yield Tracking : Compare yields under varying temperatures (e.g., 25°C vs. 60°C) and solvent systems (e.g., dichloromethane vs. THF) to identify optimal conditions .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopropane protons at δ 0.8–1.5 ppm, aromatic protons in pyrimidine/phenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for chlorine isotopes (e.g., 35Cl^{35}Cl/37Cl^{37}Cl splitting) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or cyclopropane geometry if crystallization is feasible .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO, PBS, and ethanol at concentrations ≥10 mM. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Profiling : Incubate at 37°C in buffer (pH 7.4) and analyze degradation via HPLC over 24–72 hours. Monitor for piperidine ring oxidation or hydrolysis of the isopropoxy group .

Advanced Research Questions

Q. What computational modeling approaches predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to kinase active sites. Focus on the pyrimidine core and piperidine group as hydrogen bond donors .
  • MD Simulations : Run 100-ns molecular dynamics simulations in CHARMM to assess stability of ligand-receptor complexes. Validate with free-energy perturbation (FEP) calculations .
  • AI-Driven Optimization : Train neural networks on structural analogs (e.g., 4-chlorophenyl derivatives) to predict affinity enhancements .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Methodological Answer :
  • Core Modifications : Replace the cyclopropane with a bicyclic system to test rigidity effects on binding .
  • Substituent Variation : Synthesize analogs with fluorinated isopropoxy groups or methyl-to-ethyl substitutions on the phenyl ring. Compare IC50_{50} values in enzymatic assays .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., piperidine nitrogen as a hydrogen bond acceptor) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
  • Control Experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan®). Adjust for solvent interference (e.g., DMSO ≤0.1%) .
  • Meta-Analysis : Apply statistical tools (e.g., R’s metafor package) to harmonize data from cell-free vs. cell-based assays, accounting for variables like ATP concentration .

Q. How can heterogeneous catalysis improve scalability while maintaining stereochemical integrity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation of intermediates. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in flow reactors, minimizing epimerization during cyclopropane formation .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to enhance sustainability .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS/MS analysis. Calculate AUC, t1/2t_{1/2}, and bioavailability .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology. Use zebrafish embryos for rapid developmental toxicity profiling .
  • CYP Inhibition : Test against CYP3A4/2D9 isoforms using human liver microsomes to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.